2,5-Dichloro-3-fluoropyridine
Overview
Description
2,5-Dichloro-3-fluoropyridine is an organic compound with the molecular formula C5H2Cl2FN It is a derivative of pyridine, where two chlorine atoms and one fluorine atom are substituted at the 2nd, 5th, and 3rd positions, respectively
Mechanism of Action
Target of Action
Fluoropyridines, in general, have been known to exhibit interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to their reduced basicity . This suggests that 2,5-Dichloro-3-fluoropyridine might interact with its targets in a unique manner, potentially involving electron-withdrawing effects.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may influence a wide range of biochemical pathways .
Result of Action
The presence of fluorine in the compound may contribute to its potential biological activity .
Action Environment
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichloro-3-fluoropyridine can be synthesized through several methods. One common approach involves the reaction of 2,5-dichloro-3-nitroaminopyridine with hydrogen fluoride or a boron trifluoride/solvent complex . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are meticulously controlled. The use of catalysts and solvents can also play a crucial role in optimizing the reaction efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions often require a base and are conducted in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different pyridine derivatives.
Scientific Research Applications
2,5-Dichloro-3-fluoropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in developing new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-5-fluoropyridine: Similar in structure but with different substitution positions, leading to distinct chemical properties and applications.
3,5-Dichloro-2-fluoropyridine: Another isomer with different substitution patterns, affecting its reactivity and use in synthesis.
Uniqueness
2,5-Dichloro-3-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties. This uniqueness makes it valuable in synthesizing specialized compounds that may not be easily accessible through other isomers.
Properties
IUPAC Name |
2,5-dichloro-3-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMURTAGJSLLLMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449995 | |
Record name | 2,5-Dichloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103999-77-5 | |
Record name | 2,5-Dichloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,5-Dichloro-3-fluoropyridine in the context of the research presented?
A1: The research article highlights this compound as a key intermediate in a series of reactions leading to various substituted pyridines, including 4-pyridinecarboxylic acids and 4-iodopyridines []. These compounds are significant because they can be further modified to create a diverse library of pyridine derivatives, potentially valuable in medicinal chemistry and materials science.
Q2: Can you elaborate on the synthesis of this compound as described in the research?
A2: The article describes the synthesis of this compound from 5-Chloro-2,3-difluoropyridine, an intermediate in the production of a commercial pesticide []. This starting material undergoes hydrolysis to yield 5-chloro-3-fluoro-2H-pyridinone, which is then converted into this compound. While the specific reagents and conditions for this conversion are not detailed in the abstract, it highlights the compound's origin from an industrially relevant precursor.
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